molecular formula C18H20N2O3 B14412413 N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea CAS No. 87476-03-7

N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea

Cat. No.: B14412413
CAS No.: 87476-03-7
M. Wt: 312.4 g/mol
InChI Key: WIMRHVBUSKORTG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a urea group substituted with a phenylpropan-2-yl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea typically involves the reaction of 3-(1-oxo-1-phenylpropan-2-yl)phenol with N,N-dimethylcarbamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Research is ongoing to elucidate these mechanisms in detail .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N’-phenylurea: Lacks the phenylpropan-2-yl group, resulting in different reactivity and applications.

    N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]benzamide}: Similar structure but with a benzamide group instead of a urea group.

Uniqueness

N,N-Dimethyl-N’-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

87476-03-7

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

1,1-dimethyl-3-[3-(1-oxo-1-phenylpropan-2-yl)oxyphenyl]urea

InChI

InChI=1S/C18H20N2O3/c1-13(17(21)14-8-5-4-6-9-14)23-16-11-7-10-15(12-16)19-18(22)20(2)3/h4-13H,1-3H3,(H,19,22)

InChI Key

WIMRHVBUSKORTG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=O)N(C)C

Origin of Product

United States

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